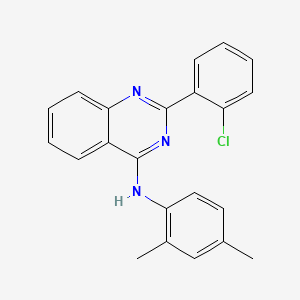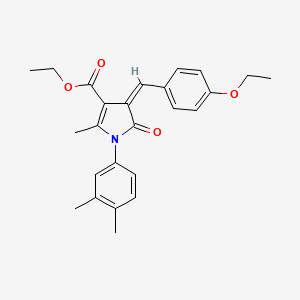![molecular formula C25H19Cl2NO4S B11644513 (5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11644513.png)
(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-(4-クロロベンジル)-5-{4-[(4-クロロベンジル)オキシ]-3-メトキシベンジリデン}-1,3-チアゾリジン-2,4-ジオンは、チアゾリジンジオン類に属する複雑な有機化合物です。この化合物は、チアゾリジン環、クロロベンジル基、およびメトキシベンジリデン部分を含む独自の構造によって特徴付けられます。
製造方法
合成経路と反応条件
(5Z)-3-(4-クロロベンジル)-5-{4-[(4-クロロベンジル)オキシ]-3-メトキシベンジリデン}-1,3-チアゾリジン-2,4-ジオンの合成は、通常、複数のステップを必要とします。このプロセスは、チアゾリジン-2,4-ジオンコアの調製から始まり、その後、クロロベンジル基とメトキシベンジリデン基が導入されます。これらの反応で使用される一般的な試薬には、クロロベンジルクロリド、メトキシベンズアルデヒド、およびチアゾリジン-2,4-ジオンが含まれます。反応条件は、多くの場合、ジクロロメタンやエタノールなどの溶媒と、トリエチルアミンやピリジンなどの触媒を使用して、反応を促進します。
工業生産方法
この化合物の工業生産は、同様の合成経路を含む場合がありますが、より大規模に行われます。このプロセスは、高い収率と純度を実現するために最適化されており、多くの場合、連続フローリアクターと自動システムを採用して、品質の一貫性を確保しています。カラムクロマトグラフィーや再結晶などの高度な精製技術も、目的の製品仕様を実現するために一般的に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the chlorophenyl and methoxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and scalable, ensuring consistent quality and minimizing environmental impact. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to enhance production efficiency.
化学反応の分析
反応の種類
(5Z)-3-(4-クロロベンジル)-5-{4-[(4-クロロベンジル)オキシ]-3-メトキシベンジリデン}-1,3-チアゾリジン-2,4-ジオンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
置換: 求核置換反応は、特にクロロベンジル位置において、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用して起こります。
一般的な試薬と条件
これらの反応は、通常、効率的に進行するために特定の条件を必要とします。たとえば、酸化反応は酸性または塩基性条件を必要とする場合がありますが、還元反応は多くの場合、無水溶媒と低温を必要とします。置換反応は、強塩基の存在と高温によって促進される可能性があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は対応するスルホキシドまたはスルホンを生じる可能性がありますが、還元はアルコールまたはアミンを生じることができます。置換反応は、使用される求核試薬に応じて、さまざまな置換誘導体の形成をもたらす可能性があります。
科学研究における用途
(5Z)-3-(4-クロロベンジル)-5-{4-[(4-クロロベンジル)オキシ]-3-メトキシベンジリデン}-1,3-チアゾリジン-2,4-ジオンは、科学研究において幅広い用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: 特に炎症や酸化ストレスに関与する疾患に対する治療薬としての可能性を探求する研究が進められています。
産業: これは、新素材の開発や医薬品や農薬の生産における中間体として使用されます。
科学的研究の応用
(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(5Z)-3-(4-クロロベンジル)-5-{4-[(4-クロロベンジル)オキシ]-3-メトキシベンジリデン}-1,3-チアゾリジン-2,4-ジオンが効果を発揮する機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、特定の酵素や受容体の活性を調節することが知られており、細胞プロセスに変化をもたらします。たとえば、酸化ストレスに関与する酵素の活性を阻害し、活性酸素種の生成を減少させる可能性があります。さらに、炎症を調節する受容体と相互作用し、抗炎症効果をもたらす可能性があります。
類似化合物との比較
類似化合物
酢酸エチル: 広く使用されている化学中間体であり、類似の構造的特徴を持っています。
フッ素化合物: 独特の化学的性質と反応性で知られています。
フェノール化合物: 類似の作用機序と生物活性があります。
独自性
(5Z)-3-(4-クロロベンジル)-5-{4-[(4-クロロベンジル)オキシ]-3-メトキシベンジリデン}-1,3-チアゾリジン-2,4-ジオンを際立たせているのは、独特の化学的および生物学的性質を与える官能基の特定の組み合わせです。
特性
分子式 |
C25H19Cl2NO4S |
|---|---|
分子量 |
500.4 g/mol |
IUPAC名 |
(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H19Cl2NO4S/c1-31-22-12-18(6-11-21(22)32-15-17-4-9-20(27)10-5-17)13-23-24(29)28(25(30)33-23)14-16-2-7-19(26)8-3-16/h2-13H,14-15H2,1H3/b23-13- |
InChIキー |
VBEVHUYAJYFRLS-QRVIBDJDSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl |
正規SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11644439.png)
![4,6-dimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11644445.png)

![2-chloro-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B11644460.png)
![(3-{(Z)-[6-(ethoxycarbonyl)-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11644464.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]hexanamide](/img/structure/B11644468.png)
![N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11644474.png)
![(5Z)-2-imino-5-[(4-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B11644477.png)
![3-chloro-4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11644478.png)
![(6Z)-2-butyl-6-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644486.png)
![(2E)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B11644492.png)

![N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine](/img/structure/B11644512.png)

